molecular formula C14H14N4O3 B5789307 N-(4,6-dimethyl-2-pyridinyl)-N'-(3-nitrophenyl)urea

N-(4,6-dimethyl-2-pyridinyl)-N'-(3-nitrophenyl)urea

Cat. No. B5789307
M. Wt: 286.29 g/mol
InChI Key: AWTCGNGGPJQEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-2-pyridinyl)-N'-(3-nitrophenyl)urea, commonly known as DMPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPU is a polar aprotic solvent that has been used in various chemical reactions, including organometallic, organic, and inorganic synthesis. In

Scientific Research Applications

DMPU has been widely used in scientific research as a polar aprotic solvent due to its unique properties. It has been used in various chemical reactions, including organometallic, organic, and inorganic synthesis. DMPU has also been used in the synthesis of various compounds, including peptides, heterocyclic compounds, and chiral compounds.

Mechanism of Action

The mechanism of action of DMPU is not well understood. However, it is believed that DMPU acts as a polar aprotic solvent, which can stabilize reactive intermediates and facilitate chemical reactions. DMPU can also act as a hydrogen-bond acceptor, which can enhance the reactivity of certain chemical species.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of DMPU. However, studies have shown that DMPU is not toxic to cells and can be used as a solvent in biological assays. DMPU has also been shown to enhance the solubility of certain drugs, which can improve their bioavailability.

Advantages and Limitations for Lab Experiments

DMPU has several advantages as a solvent in laboratory experiments. It is a polar aprotic solvent that can dissolve a wide range of organic and inorganic compounds. DMPU is also relatively inert and does not react with many chemicals. However, DMPU has some limitations. It is not compatible with certain chemicals, such as strong acids and bases. DMPU can also be difficult to remove from reaction mixtures, which can affect the purity of the final product.

Future Directions

There are several future directions for research on DMPU. One area of interest is the development of new synthetic methods using DMPU as a solvent. Another area of interest is the use of DMPU in the synthesis of new compounds with potential biological activity. Additionally, research can be conducted on the potential applications of DMPU in various industries, such as pharmaceuticals and materials science.
Conclusion
In conclusion, DMPU is a polar aprotic solvent that has gained significant attention in scientific research due to its unique properties and potential applications. DMPU has been used in various chemical reactions, including organometallic, organic, and inorganic synthesis. It has also been used in the synthesis of various compounds, including peptides, heterocyclic compounds, and chiral compounds. While the mechanism of action of DMPU is not well understood, it is believed to act as a polar aprotic solvent and a hydrogen-bond acceptor. DMPU has several advantages as a solvent in laboratory experiments, but it also has some limitations. Future research can be conducted on the development of new synthetic methods using DMPU, the synthesis of new compounds with potential biological activity, and the potential applications of DMPU in various industries.

Synthesis Methods

DMPU can be synthesized by reacting 4,6-dimethyl-2-pyridinamine with 3-nitrophenyl isocyanate. The reaction is typically carried out in a solvent such as acetonitrile or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

1-(4,6-dimethylpyridin-2-yl)-3-(3-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-9-6-10(2)15-13(7-9)17-14(19)16-11-4-3-5-12(8-11)18(20)21/h3-8H,1-2H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTCGNGGPJQEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-Dimethylpyridin-2-yl)-3-(3-nitrophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.